Author: BenchChem Technical Support Team. Date: February 2026
For-Researchers,-Scientists,-and-Drug-Development-Professionals
Authored-by:-[Your-Name/Department],-Senior-Application-Scientist
Abstract
The-benzofuran-scaffold-is-a-privileged-heterocyclic-motif-found-in-numerous-natural-products-and-synthetic-compounds-exhibiting-a-wide-spectrum-of-biological-activities.-This-guide-provides-a-comprehensive-technical-overview-of-the-synthesis,-biological-evaluation,-and-potential-therapeutic-applications-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-and-its-derivatives.-While-specific-data-on-the-title-compound-is-nascent,-this-document-synthesizes-information-from-closely-related-analogues-to-postulate-its-potential-as-an-anticancer,-antimicrobial,-and-neuroprotective-agent.-Detailed-experimental-protocols-for-synthesis-and-bioactivity-screening-are-provided-to-enable-further-research-and-development-in-this-area.
1.-Introduction:-The-Promise-of-the-Benzofuran-Core
Benzofuran-derivatives-are-a-significant-class-of-heterocyclic-compounds-that-have-garnered-substantial-interest-in-medicinal-chemistry-due-to-their-diverse-pharmacological-properties.[1]-These-compounds,-characterized-by-a-fused-benzene-and-furan-ring-system,-are-prevalent-in-nature-and-have-been-the-subject-of-extensive-synthetic-exploration.[2]-The-biological-versatility-of-the-benzofuran-nucleus-is-well-documented,-with-derivatives-exhibiting-activities-such-as-antimicrobial,-antiviral,-antitumor,-anti-inflammatory,-and-neuroprotective-effects.[3][4]
The-title-compound,-(4-Aminophenyl)(1-benzofuran-2-yl)methanone,-incorporates-three-key-pharmacophores:-the-benzofuran-ring,-a-ketone-linker,-and-a-4-aminophenyl-group.-This-unique-combination-suggests-a-high-potential-for-novel-biological-activities,-drawing-parallels-from-structurally-similar-compounds-that-have-shown-significant-efficacy-in-preclinical-studies.
2.-Synthetic-Pathways:-Accessing-the-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-Scaffold
The-synthesis-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-can-be-approached-through-several-established-synthetic-routes-for-benzofuran-ketones.-A-common-and-effective-method-is-the-Rap-Stoermer-condensation-reaction.[5]-Alternative-strategies-often-involve-palladium-and-copper-catalyzed-reactions,-such-as-the-Sonogashira-coupling,-which-offers-high-yields-and-versatility.[6][7]
2.1.-Proposed-Synthetic-Protocol
A-plausible-synthetic-route-to-the-target-compound-and-its-analogs-is-outlined-below.-This-protocol-is-a-composite-based-on-established-methodologies-for-similar-structures.
Step-1:-Synthesis-of-2-Bromoacetylbenzofuran
Step-2:-One-Pot-Reaction-for-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-Derivatives
Step-3:-Alternative-Synthesis-via-Friedel-Crafts-Acylation
3.-Postulated-Biological-Activities-and-Mechanisms-of-Action
Based-on-the-known-activities-of-related-benzofuran-derivatives,-we-can-hypothesize-several-potential-biological-activities-for-(4-Aminophenyl)(1-benzofuran-2-yl)methanone.
3.1.-Anticancer-Activity
Benzofuran-derivatives-have-demonstrated-significant-potential-as-anticancer-agents.[10][11]-Their-mechanisms-of-action-are-varied-and-often-target-key-pathways-in-cancer-progression.
-
Enzyme-Inhibition: -Many-benzofuran-compounds-act-as-enzyme-inhibitors.[7]-For-instance,-some-derivatives-have-been-shown-to-inhibit-carbonic-anhydrase-IX-and-XII,-enzymes-that-are-overexpressed-in-many-tumors-and-contribute-to-the-acidic-tumor-microenvironment.[12]
-
Apoptosis-Induction: -Certain-benzofuran-derivatives-can-induce-programmed-cell-death-(apoptosis)-in-cancer-cells.[13]
-
Tubulin-Polymerization-Inhibition: -Disruption-of-the-microtubule-network-is-a-validated-anticancer-strategy,-and-some-benzofuranones-are-known-to-inhibit-tubulin-polymerization.[10]
dot
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Enzyme [label="Enzyme Inhibition\n(e.g., Carbonic Anhydrase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis Induction", fillcolor="#FBBC05", fontcolor="#202124"];
Tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
CancerCell [label="Cancer Cell", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
CellDeath [label="Cell Death", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
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Benzofuran -> Enzyme [label="Inhibits"];
Benzofuran -> Apoptosis [label="Induces"];
Benzofuran -> Tubulin [label="Inhibits"];
Enzyme -> CancerCell [label="Disrupts\nMetabolism"];
Apoptosis -> CancerCell [label="Triggers"];
Tubulin -> CancerCell [label="Disrupts\nCell Division"];
CancerCell -> CellDeath [label="Leads to"];
}
Caption: -Potential-Anticancer-Mechanisms-of-Action.
3.2.-Antimicrobial-Activity
The-benzofuran-scaffold-is-a-component-of-many-compounds-with-potent-antimicrobial-properties.[14]-Derivatives-have-shown-activity-against-a-range-of-pathogens,-including-Gram-positive-and-Gram-negative-bacteria,-as-well-as-fungi.[15]
-
Mechanism: -The-exact-mechanisms-are-often-multifactorial,-but-may-involve-disruption-of-the-microbial-cell-membrane,-inhibition-of-essential-enzymes,-or-interference-with-nucleic-acid-synthesis.
3.3.-Neuroprotective-Activity
Recent-studies-have-highlighted-the-potential-of-benzofuran-derivatives-in-the-context-of-neurodegenerative-diseases-like-Alzheimer's.[10]-Some-compounds-have-shown-a-high-affinity-for-β-amyloid-plaques,-which-are-a-hallmark-of-the-disease.[5]
4.-Experimental-Protocols-for-Biological-Evaluation
To-assess-the-biological-activity-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-and-its-derivatives,-a-series-of-standardized-in-vitro-assays-are-recommended.
4.1.-In-Vitro-Anticancer-Activity-Screening
-
Cell-Lines: -A-panel-of-human-cancer-cell-lines-should-be-used,-such-as-MCF-7-(breast),-HeLa-(cervical),-and-K562-(leukemia).[16]-A-non-cancerous-cell-line-(e.g.,-HUVEC)-should-be-included-to-assess-selectivity.[16]
-
MTT-Assay-Protocol:
-
Seed-cells-in-a-96-well-plate-and-allow-them-to-adhere-overnight.
-
Treat-the-cells-with-varying-concentrations-of-the-test-compound-for-48-72-hours.
-
Add-MTT-reagent-to-each-well-and-incubate-for-4-hours.
-
Solubilize-the-formazan-crystals-with-DMSO.
-
Measure-the-absorbance-at-570-nm-using-a-microplate-reader.
-
Calculate-the-IC50-value-(the-concentration-that-inhibits-50%-of-cell-growth).
dot
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Incubate [label="Incubate (48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"];
AddMTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate2 [label="Incubate (4h)", fillcolor="#F1F3F4", fontcolor="#202124"];
Solubilize [label="Solubilize with DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Calculate [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
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Start -> Seed;
Seed -> Treat;
Treat -> Incubate;
Incubate -> AddMTT;
AddMTT -> Incubate2;
Incubate2 -> Solubilize;
Solubilize -> Read;
Read -> Calculate;
Calculate -> End;
}
Caption: -Workflow-for-MTT-Cell-Viability-Assay.
4.2.-Antimicrobial-Susceptibility-Testing
-
Microorganisms: -A-panel-of-clinically-relevant-bacteria-(e.g.,-Staphylococcus-aureus,-Escherichia-coli)-and-fungi-(e.g.,-Candida-albicans)-should-be-used.[15]
-
Broth-Microdilution-Method-Protocol:
-
Prepare-a-serial-dilution-of-the-test-compound-in-a-96-well-plate.
-
Inoculate-each-well-with-a-standardized-suspension-of-the-microorganism.
-
Incubate-the-plate-under-appropriate-conditions.
-
Determine-the-Minimum-Inhibitory-Concentration-(MIC)-as-the-lowest-concentration-of-the-compound-that-visibly-inhibits-microbial-growth.
4.3.-Enzyme-Inhibition-Assays
-
Target-Enzymes: -Based-on-the-hypothesized-mechanisms,-relevant-enzymes-such-as-carbonic-anhydrase,-tubulin,-or-4-hydroxyphenylpyruvate-dioxygenase-(HPPD)-could-be-assessed.[12][17]
-
General-Protocol:
-
Incubate-the-enzyme-with-various-concentrations-of-the-inhibitor.
-
Initiate-the-reaction-by-adding-the-substrate.
-
Measure-the-enzyme-activity-over-time-using-a-spectrophotometric-or-fluorometric-method.
-
Calculate-the-IC50-or-Ki-value-to-quantify-the-inhibitory-potency.
5.-Structure-Activity-Relationship-(SAR)-Insights
While-a-detailed-SAR-for-the-title-compound-is-yet-to-be-established,-some-general-trends-can-be-inferred-from-related-benzofuran-derivatives:
-
Substitution-on-the-Benzofuran-Ring: -Halogen-substituents,-particularly-bromine,-on-the-benzofuran-ring-have-been-shown-to-increase-cytotoxicity-in-cancer-cells.[16]
-
The-Amine-Group: -The-presence-and-position-of-the-amino-group-on-the-phenyl-ring-are-likely-to-be-critical-for-activity-and-selectivity.-For-example,-compounds-with-a-N,N-dimethylamino-group-have-shown-high-affinity-for-Aβ(1-42)-aggregates.[5]
-
The-Ketone-Linker: -The-ketone-group-provides-a-rigid-linker-and-may-participate-in-hydrogen-bonding-interactions-with-biological-targets.
6.-Future-Directions-and-Conclusion
(4-Aminophenyl)(1-benzofuran-2-yl)methanone-represents-a-promising-scaffold-for-the-development-of-novel-therapeutic-agents.-The-synthetic-accessibility-and-the-known-biological-activities-of-related-compounds-provide-a-strong-foundation-for-further-investigation.
Future-research-should-focus-on:
-
Synthesis-and-Characterization: -Synthesize-the-title-compound-and-a-library-of-derivatives-with-systematic-modifications.
-
Comprehensive-Biological-Screening: -Evaluate-the-synthesized-compounds-against-a-broad-panel-of-cancer-cell-lines,-microorganisms,-and-relevant-enzymes.
-
Mechanism-of-Action-Studies: -Elucidate-the-precise-molecular-mechanisms-underlying-the-observed-biological-activities.
-
In-Vivo-Studies: -Promising-lead-compounds-should-be-advanced-to-preclinical-animal-models-to-evaluate-their-efficacy-and-safety.
7.-References
-
Discovery-of-enaminone-linked-benzofuran-derivatives-as-dual-VEGFR-2/hCA-IX-inhibitors-exhibiting-hypoxia-mediated-chemosensitization.-PMC.-URL:-[Link]
-
An-Update-on-Natural-Occurrence-and-Biological-Activity-of-Benzofurans.-Acta-Scientific.-URL:-[Link]
-
Biological-evaluation-of-methanone-as-a-novel-tubulin-inhibitor-in-breast-cancer-models.-I.R.I.S.-URL:-[Link]
-
A-Comprehensive-Review-on-Benzofuran-Synthesis-Featuring-Innovative-and-Catalytic-Strategies.-ACS-Omega.-URL:-[Link]
-
Synthesis-and-evaluation-of-benzofuran-2-yl(phenyl)methanone-derivatives-as-ligands-for-β-amyloid-plaques.-PubMed.-URL:-[Link]
-
Study-of-Benzofuran-Derivatives-and-their-Biological-Significance.-IJSDR.-URL:-[Link]
-
Synthesis-of-New-Derivatives-of-Benzofuran-as-Potential-Anticancer-Agents.-MDPI.-URL:-[Link]
-
A-Comprehensive-Review-on-Benzofuran-Synthesis-Featuring-Innovative-and-Catalytic-Strategies.-NIH.-URL:-[Link]
-
Synthesis-and-antimicrobial-activity-of-some-novel-derivatives-of-benzofuran:-Part-2.-The-synthesis-and-antimicrobial-activity-of-some-novel-1-(1-benzofuran-2-yl)-2-mesitylethanone-derivatives.-ResearchGate.-URL:-[Link]
-
Synthesis-and-biological-evaluation-of-some-novel-benzofuranpyridine-derivatives.-ResearchGate.-URL:-[Link]
-
Discovery-of-novel-benzofuran-scaffold-as-4-hydroxyphenylpyruvate-dioxygenase-inhibitors.-PubMed.-URL:-[Link]
-
Synthesis-of-New-Derivatives-of-Benzofuran-as-Potential-Anticancer-Agents.-PMC.-URL:-[Link]
-
Mini-review-on-important-biological-properties-of-benzofuran-derivatives.-MedCrave-online.-URL:-[Link]
-
Natural-source,-bioactivity-and-synthesis-of-benzofuran-derivatives.-ScienceOpen.-URL:-[Link]
-
Structure–Activity-Relationship-of-Benzofuran-Derivatives-with-Potential-Anticancer-Activity.-PMC.-URL:-[Link]
-
Benzofuran-as-a-promising-scaffold-for-the-synthesis-of-antimicrobial-and-antibreast-cancer-agents:-A-review.-PMC.-URL:-[Link]
-
Anticancer-therapeutic-potential-of-benzofuran-scaffolds.-ResearchGate.-URL:-[Link]
-
Studies-on-the-Synthesis-and-Reactivity-of-Novel-Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl]-Methanones-and-their-Antimicrobial-Activity.-MDPI.-URL:-[Link]
-
[4-(1-Benzofuran-2-yl)phen-yl]diphenyl-amine.-PubMed.-URL:-[Link]
-
(A)-Synthesis-of-N-(4-aminophenyl)-substituted-benzamides.-Reagents-and-conditions.-ResearchGate.-URL:-[Link]
-
Catalyst-Free-Synthesis-of-Novel-4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines,-Crystal-Structure-Elucidation,-and-the-Effect-of-Phenyl-Substitution-on-Crystal-Packing.-MDPI.-URL:-[Link]
Sources